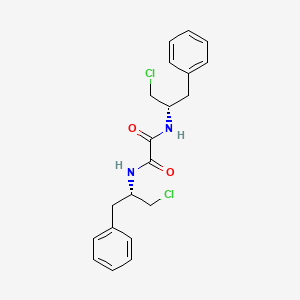![molecular formula C22H15Cl2N3O4 B13380246 2-{2-[1-Benzoyl-2-(2,5-dichloroanilino)-2-oxoethylidene]hydrazino}benzoic acid](/img/structure/B13380246.png)
2-{2-[1-Benzoyl-2-(2,5-dichloroanilino)-2-oxoethylidene]hydrazino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[1-Benzoyl-2-(2,5-dichloroanilino)-2-oxoethylidene]hydrazino}benzoic acid is a complex organic compound with the molecular formula C22H15Cl2N3O4 It is characterized by its intricate structure, which includes benzoyl, dichloroanilino, and hydrazino groups
Métodos De Preparación
The synthesis of 2-{2-[1-Benzoyl-2-(2,5-dichloroanilino)-2-oxoethylidene]hydrazino}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Group:
Introduction of the Dichloroanilino Group: This step involves the substitution reaction where the dichloroanilino group is introduced.
Formation of the Hydrazino Group: The final step involves the formation of the hydrazino group through a condensation reaction with hydrazine derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
2-{2-[1-Benzoyl-2-(2,5-dichloroanilino)-2-oxoethylidene]hydrazino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroanilino group, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{2-[1-Benzoyl-2-(2,5-dichloroanilino)-2-oxoethylidene]hydrazino}benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-{2-[1-Benzoyl-2-(2,5-dichloroanilino)-2-oxoethylidene]hydrazino}benzoic acid involves its interaction with specific molecular targets. The benzoyl and dichloroanilino groups play a crucial role in its binding to target proteins or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-{2-[1-Benzoyl-2-(2,5-dichloroanilino)-2-oxoethylidene]hydrazino}benzoic acid stands out due to its unique combination of functional groups. Similar compounds include:
2-{2-[1-Benzoyl-2-(2-chloroanilino)-2-oxoethylidene]hydrazino}benzoic acid: Lacks the second chlorine atom, leading to different chemical properties.
2-{2-[1-Benzoyl-2-(2,5-dimethoxyanilino)-2-oxoethylidene]hydrazino}benzoic acid: Contains methoxy groups instead of chlorine, affecting its reactivity and applications.
The presence of the dichloroanilino group in this compound imparts unique chemical and biological properties, making it a compound of significant interest in various research fields.
Propiedades
Fórmula molecular |
C22H15Cl2N3O4 |
|---|---|
Peso molecular |
456.3 g/mol |
Nombre IUPAC |
2-[[(E)-3-(2,5-dichloroanilino)-1-hydroxy-3-oxo-1-phenylprop-1-en-2-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C22H15Cl2N3O4/c23-14-10-11-16(24)18(12-14)25-21(29)19(20(28)13-6-2-1-3-7-13)27-26-17-9-5-4-8-15(17)22(30)31/h1-12,28H,(H,25,29)(H,30,31)/b20-19+,27-26? |
Clave InChI |
BWYNUUMPOBKWIG-NYRJVHOWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C(/C(=O)NC2=C(C=CC(=C2)Cl)Cl)\N=NC3=CC=CC=C3C(=O)O)/O |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C(=O)NC2=C(C=CC(=C2)Cl)Cl)N=NC3=CC=CC=C3C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-(2-methoxyphenyl)-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13380168.png)
![2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B13380172.png)
methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13380175.png)
![3-Ethoxy-4-hydroxy-5-iodobenzaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B13380191.png)
![(5Z)-2-(5-chloro-2-methylanilino)-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13380199.png)
![(5E)-2-(2,4-dimethylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13380206.png)
![4-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13380229.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B13380233.png)
![N-(2,6-dichlorophenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13380239.png)
![1-(3-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13380243.png)

![1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,3-dimethylphenyl)hydrazone]](/img/structure/B13380254.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13380255.png)
![Ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13380260.png)
